Fluorizoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

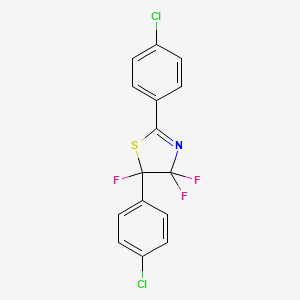

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDLZQYCDVDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prohibitin-Binding Compounds in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohibitins (PHBs) are highly conserved scaffold proteins implicated in a myriad of cellular processes, including cell proliferation, apoptosis, and mitochondrial integrity. Their dysregulation is a hallmark of numerous cancers, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of prohibitin-binding compounds and their current standing in cancer research. It details the key signaling pathways modulated by prohibitins, summarizes the efficacy of various prohibitin-binding compounds with quantitative data, provides detailed experimental protocols for their characterization, and visualizes complex biological processes using signaling pathway and workflow diagrams.

Introduction to Prohibitins in Cancer

Prohibitins, comprising PHB1 and PHB2, are multifunctional proteins that reside in various cellular compartments, including the mitochondria, nucleus, and plasma membrane.[1] In the context of cancer, prohibitins exhibit a dichotomous role, acting as both tumor suppressors and promoters depending on the cellular context and location.[2][3]

-

Tumor Suppressive Functions: Nuclear prohibitins can interact with transcription factors such as p53 and the retinoblastoma protein (Rb)/E2F family to regulate the cell cycle and suppress proliferation.[3][4]

-

Tumor-Promoting Functions: In many cancers, prohibitins are overexpressed and localized to the plasma membrane, where they act as scaffolds to facilitate oncogenic signaling cascades, most notably the Ras/Raf/MEK/ERK pathway. This dual functionality underscores the complexity of targeting prohibitins in cancer therapy.

Prohibitin-Binding Compounds

Several classes of small molecules have been identified that bind to prohibitins and modulate their activity, showing promise as anticancer agents.

Flavaglines

Flavaglines, such as rocaglamide and silvestrol, are a class of natural products that have demonstrated potent anticancer activity. They bind to prohibitins at the plasma membrane, thereby disrupting the interaction between PHB1 and C-RAF. This inhibitory action blocks the activation of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for the proliferation of many cancer cells.

Fluorizoline

This compound is a synthetic diaryl trifluorothiazoline compound that directly binds to both PHB1 and PHB2. Its mechanism of action involves the induction of p53-independent apoptosis. Studies have shown that this compound's pro-apoptotic effects are mediated by the upregulation of the pro-apoptotic proteins Noxa and Bim.

Spiro-oxindoles

Spiro-oxindoles are another class of synthetic compounds that have been shown to bind to prohibitins. Certain spiro-oxindoles have been found to induce the phosphorylation of STAT3, promoting cardiomyocyte survival, while others exhibit anticancer properties.

Quantitative Data on Prohibitin-Binding Compounds

The following tables summarize the in vitro efficacy of various prohibitin-binding compounds against a range of cancer cell lines, presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50).

Table 1: IC50/EC50 Values of Flavaglines in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |

| Rocaglamide | Leukemia | Various | Nanomolar range | |

| Rocaglamide | Pancreatic Cancer | Panc-1 | ~80 | |

| Silvestrol | Acute Myeloid Leukemia | MV4-11 | 2.7 | |

| Silvestrol | Acute Myeloid Leukemia | FTL3-wt | 3.8 | |

| Aglaiastatin | Colorectal Cancer | SW480 | Nanomolar range | |

| Aglaiastatin | Colorectal Cancer | HT29/HI1 | Nanomolar range |

Table 2: IC50/EC50 Values of this compound in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50/EC50 (µM) | Reference |

| This compound | Chronic Lymphocytic Leukemia | Primary CLL cells | 8.1 (mean) | |

| This compound | Chronic Lymphocytic Leukemia | MEC-1 | 7.5 | |

| This compound | Chronic Lymphocytic Leukemia | JVM-3 | 1.5 |

Key Signaling Pathways

Prohibitin-binding compounds exert their anticancer effects by modulating several critical signaling pathways.

Ras/Raf/MEK/ERK Pathway

Prohibitins at the plasma membrane act as a scaffold for the activation of C-RAF by Ras. Flavaglines bind to prohibitins and disrupt this interaction, thereby inhibiting the entire downstream signaling cascade that is crucial for cancer cell proliferation and survival.

References

Fluorizoline's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline is a novel synthetic diaryl trifluorothiazoline compound that has demonstrated potent pro-apoptotic activity across a range of cancer cell lines, operating through a mechanism independent of p53 status. This technical guide provides an in-depth exploration of the molecular pathways activated by this compound to induce programmed cell death. By selectively targeting prohibitins (PHBs), this compound initiates a signaling cascade involving the integrated stress response (ISR), upregulation of the BH3-only protein NOXA, and subsequent activation of the intrinsic mitochondrial apoptotic pathway. This document details the underlying mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical signaling pathways.

Introduction

The circumvention of apoptosis is a hallmark of cancer, making the induction of programmed cell death a central strategy in oncology drug development. This compound has emerged as a promising small molecule that effectively triggers apoptosis in malignant cells, including those with mutations in the tumor suppressor p53, which are often resistant to conventional therapies.[1] Its unique mechanism of action, initiated by the binding to prohibitins 1 and 2 (PHB1 and PHB2), offers a novel therapeutic avenue.[1] Prohibitins are scaffold proteins primarily located in the inner mitochondrial membrane, where they are involved in various cellular processes, including cell survival and apoptosis.[2][3] This guide synthesizes the current understanding of how this compound leverages this interaction to orchestrate cancer cell death.

Mechanism of Action: From Prohibitin Binding to Apoptosis

This compound's pro-apoptotic effects are contingent on its direct binding to PHB1 and PHB2.[1] Cells depleted of these proteins exhibit significant resistance to this compound-induced apoptosis, confirming that prohibitins are the primary molecular targets. The binding of this compound to the PHB complex in the inner mitochondrial membrane is thought to disrupt their normal function, leading to mitochondrial stress. This initiates a cascade of events culminating in the activation of the intrinsic apoptotic pathway.

The Integrated Stress Response (ISR) and Upregulation of NOXA

A key event following this compound treatment is the activation of the Integrated Stress Response (ISR), a cellular signaling network that responds to various stress conditions. This compound-induced mitochondrial stress activates the heme-regulated inhibitor (HRI) eIF2α kinase. The activation of HRI may be mediated by the OMA1-DELE1 pathway, which senses mitochondrial perturbations.

Activated HRI phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis but selectively promoting the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4, in conjunction with activating transcription factor 3 (ATF3), then transcriptionally upregulates the pro-apoptotic BH3-only protein, NOXA. In some cellular contexts, another BH3-only protein, BIM, is also upregulated.

Intrinsic (Mitochondrial) Pathway of Apoptosis

NOXA and BIM are crucial initiators of the intrinsic apoptotic pathway. They act by neutralizing anti-apoptotic BCL-2 family proteins, such as MCL-1, which leads to the activation of the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK is essential for this compound-induced cytotoxicity. These proteins oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, leading to the activation of caspases and the execution of apoptosis. This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).

Quantitative Data Summary

The efficacy of this compound in inducing apoptosis has been quantified in various cancer cell lines, with a notable effect in hematological malignancies.

| Cell Line / Cell Type | Cancer Type | Parameter | Value (µM) | Time Point (hours) | Reference |

| Primary CLL Cells (n=34) | Chronic Lymphocytic Leukemia | EC50 (mean) | 8.1 ± 0.6 | 24 | |

| Primary CLL Cells (n=25) | Chronic Lymphocytic Leukemia | EC50 (mean) | 5.5 ± 0.6 | 48 | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | IC50 | 9 | 24 | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | IC50 | 4 | 48 | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | IC50 | 4 | 72 | |

| MEC-1 | Chronic Lymphocytic Leukemia | IC50 | 7.5 | 24 | |

| JVM-3 | Chronic Lymphocytic Leukemia | IC50 | 1.5 | 24 | |

| Normal B Lymphocytes | Non-malignant | EC50 (mean) | 10.9 ± 0.8 | 24 | |

| Normal T Lymphocytes | Non-malignant | EC50 (mean) | 19.1 ± 2.2 | 24 |

Table 1: Cytotoxicity of this compound in various cell types.

| Cell Line | Treatment | % Viable Cells (Annexin V negative) | Time Point (hours) | Reference |

| Primary CLL Cells (n=34) | 10 µM this compound | 28.1 ± 2.6 | 24 | |

| Leukemic CD19+ (CLL) | 10 µM this compound | 35.3 ± 34.9 | 24 | |

| Normal CD3+ (from CLL patients) | 10 µM this compound | 83.8 ± 7.5 | 24 | |

| Normal CD19+ (healthy donors) | 10 µM this compound | 48.6 ± 6.8 | 24 | |

| Normal CD3+ (healthy donors) | 10 µM this compound | 82.8 ± 6.3 | 24 |

Table 2: Effect of this compound on the viability of primary cells.

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound-induced apoptotic signaling pathway.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., CLL, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD solution

-

1X Binding Buffer (provided with kit)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment and allow them to adhere overnight (for adherent cells).

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1.25 µM to 20 µM) and a vehicle control (DMSO) for the desired time points (e.g., 8, 24, 48 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer cells into flow cytometry tubes.

-

Adherent cells: Gently detach cells using trypsin-EDTA, neutralize with complete medium, and transfer to flow cytometry tubes.

-

-

Washing: Centrifuge cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of key players in the apoptotic pathway.

Materials:

-

Treated and untreated cell pellets

-

Laemmli sample buffer (or other suitable lysis buffer)

-

BCA Protein Assay Kit

-

Polyacrylamide gels

-

Immobilon-P PVDF membranes (Millipore)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-NOXA, anti-BIM, anti-cleaved Caspase-3, anti-PARP, anti-PHB1, anti-PHB2, anti-ATF4, anti-p-eIF2α, and a loading control like β-actin or BCL-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Lyse cell pellets in Laemmli sample buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

Reverse Transcriptase Multiplex Ligation-dependent Probe Amplification (RT-MLPA)

This protocol allows for the simultaneous detection of mRNA levels of multiple apoptosis-related genes.

Materials:

-

RNA isolated from treated and untreated cells

-

SALSA MLPA KIT R011-C1 Apoptosis mRNA (MRC-Holland) or similar

-

RT-MLPA specific reagents and enzymes

-

Capillary electrophoresis system

Procedure:

-

RNA Isolation: Extract high-quality total RNA from cell samples.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA.

-

Hybridization: Hybridize the specific MLPA probes to the target cDNA sequences.

-

Ligation: Ligate the hybridized probes.

-

PCR Amplification: Amplify the ligated probes using a universal primer pair.

-

Fragment Analysis: Separate the amplified products by capillary electrophoresis. The peak height for each fragment corresponds to the relative abundance of the target mRNA.

In Vivo Efficacy and Future Directions

While this compound demonstrates potent pro-apoptotic activity ex vivo and in vitro, studies have indicated challenges with its in vivo efficacy in murine models of CLL. This lack of in vivo activity is likely attributable to poor bioavailability or rapid systemic clearance. Future research and drug development efforts will need to focus on optimizing the pharmacokinetic properties of this compound or developing novel delivery systems to translate its promising preclinical activity into a viable therapeutic strategy. No clinical trials involving this compound are currently registered.

Conclusion

This compound represents a compelling class of pro-apoptotic compounds with a well-defined, p53-independent mechanism of action. By targeting prohibitins, it triggers mitochondrial stress and activates the integrated stress response, leading to the transcriptional upregulation of NOXA and subsequent engagement of the intrinsic apoptotic pathway. The detailed understanding of this signaling cascade, supported by robust quantitative data and established experimental protocols, provides a solid foundation for further investigation and development. Addressing the current limitations in bioavailability will be a critical next step in harnessing the therapeutic potential of this compound for the treatment of cancer.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluorizoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline, a novel diaryl trifluorothiazoline compound, has emerged as a promising pro-apoptotic agent with potential applications in oncology. It selectively targets prohibitins (PHB1 and PHB2), scaffolding proteins primarily located in the inner mitochondrial membrane, initiating a cascade of events culminating in cancer cell death. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), its mechanism of action, and detailed protocols for key experimental assays. While the core structure of this compound is established as essential for its activity, a detailed public record of the synthesis and biological evaluation of a wide range of analogs is limited. This document summarizes the available quantitative data, outlines the key signaling pathways, and provides standardized experimental procedures to facilitate further research and development of this promising class of compounds.

Introduction

This compound is a synthetic small molecule that has demonstrated potent pro-apoptotic activity in a variety of cancer cell lines, including those with p53 mutations, highlighting its potential as a broad-spectrum anticancer agent.[1][2] Its primary molecular targets have been identified as prohibitin 1 and 2 (PHB1 and PHB2).[1][2] These highly conserved proteins form a ring-like supercomplex in the inner mitochondrial membrane and are implicated in diverse cellular processes, including cell cycle regulation, mitochondrial biogenesis, and apoptosis.[1] By binding to prohibitins, this compound disrupts mitochondrial function, leading to cellular stress and subsequent activation of apoptotic pathways. This guide delves into the molecular intricacies of this compound's action, with a focus on its structure-activity relationship.

Structure-Activity Relationship (SAR) of this compound

A comprehensive, publicly available, systematic study detailing the structure-activity relationship of a broad series of this compound analogs is not extensively documented in the scientific literature. However, the existing research on this compound and related diaryl trifluorothiazoline compounds allows for some inferences regarding the structural features crucial for its biological activity.

The core diaryl trifluorothiazoline scaffold is considered essential for its pro-apoptotic effects. The spatial arrangement of the two aryl rings and the trifluorothiazoline core likely dictates the binding affinity to the prohibitin complex. Variations in the substituents on the aryl rings are expected to significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on the systematic modification of the this compound structure to elucidate a detailed SAR. Key areas for investigation would include:

-

Substitution on the Aryl Rings: Exploring the impact of electron-donating and electron-withdrawing groups at various positions on both phenyl rings could modulate the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity for prohibitins.

-

Modification of the Trifluorothiazoline Core: Alterations to this central heterocyclic ring system could influence the compound's stability and reactivity.

-

Introduction of Different Linkers: Investigating alternative linkers between the aryl rings and the trifluorothiazoline core could optimize the molecule's conformation for target engagement.

A thorough SAR study would be instrumental in the development of second-generation this compound analogs with improved efficacy and drug-like properties.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a well-defined signaling cascade initiated by its binding to prohibitins in the mitochondria. This interaction leads to mitochondrial stress, which in turn activates the Integrated Stress Response (ISR).

Prohibitin Binding and Mitochondrial Stress

This compound directly binds to the PHB1/PHB2 complex in the inner mitochondrial membrane. This binding event disrupts the normal function of prohibitins, leading to mitochondrial dysfunction characterized by:

-

Mitochondrial fragmentation.

-

Cristae disorganization.

-

Increased production of reactive oxygen species (ROS).

This cascade of events constitutes a significant mitochondrial stress signal.

Activation of the Integrated Stress Response (ISR)

The mitochondrial stress induced by this compound is a primary trigger for the activation of the Integrated Stress Response (ISR). The ISR is a cellular stress response pathway that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). While four different kinases can phosphorylate eIF2α, studies have shown that this compound-induced ISR is primarily mediated by the heme-regulated inhibitor (HRI) kinase .

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).

Induction of Apoptosis

ATF4, a key transcription factor of the ISR, translocates to the nucleus and upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP) . Together, ATF4 and CHOP drive the expression of the BH3-only protein NOXA . NOXA is a potent pro-apoptotic protein that neutralizes anti-apoptotic Bcl-2 family members, leading to the activation of the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death.

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inducing cell death.

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 9 | 4 | 4 | |

| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | - | - | |

| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | - | - |

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

-

Collect both the detached and floating cells by centrifugation at 300 x g for 5 minutes.

-

For suspension cells, collect by centrifugation.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Experimental Workflow Diagram

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins in the this compound-induced apoptotic pathway, such as ATF4, CHOP, and NOXA.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-NOXA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described in the cell viability assay.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the protein of interest signal to a loading control like β-actin.

-

Conclusion

This compound represents a promising class of anti-cancer compounds with a well-defined mechanism of action centered on the induction of mitochondrial stress and the Integrated Stress Response. Its ability to induce apoptosis in a p53-independent manner makes it an attractive candidate for further development. While the core chemical scaffold is known, a critical need exists for comprehensive structure-activity relationship studies to guide the optimization of this compound into a clinical candidate. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate this compound and its analogs, with the ultimate goal of translating this promising preclinical compound into a novel therapeutic for cancer treatment.

References

An In-depth Technical Guide on the Initial Biological Activity of Fluorizoline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorizoline is a novel synthetic, small molecule with a trifluorinated thiazoline scaffold that has demonstrated potent pro-apoptotic activity across a wide range of cancer cell lines.[1] Initial studies have identified its primary molecular targets as Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), scaffold proteins predominantly located in the inner mitochondrial membrane.[2] The binding of this compound to prohibitins triggers a cascade of cellular stress responses, culminating in the activation of the intrinsic mitochondrial apoptotic pathway.[2] This guide provides a comprehensive overview of the foundational research into this compound's biological activity, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its initial characterization.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process initiated by its direct interaction with mitochondrial prohibitins. This interaction disrupts normal mitochondrial function, leading to a state of cellular stress that activates specific signaling pathways to induce programmed cell death.

Targeting of Prohibitins

This compound is a synthetic molecule that was identified as a potent inducer of apoptosis in various cancer cells, acting independently of the p53 tumor suppressor status.[3] High-performance affinity purification has unequivocally identified PHB1 and PHB2 as the direct binding partners of this compound.[1] These proteins are crucial for maintaining mitochondrial integrity and cell viability. The pro-apoptotic effects of this compound are dependent on the presence of prohibitins, as cells depleted of PHB2 show significant resistance to the compound.

Induction of the Integrated Stress Response (ISR)

The binding of this compound to mitochondrial prohibitins induces significant mitochondrial stress. This stress is a primary trigger for the Integrated Stress Response (ISR), a key signaling network that cells activate to cope with various stress conditions. The activation of the ISR by this compound is predominantly mediated by the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3). While some level of Endoplasmic Reticulum (ER) stress and subsequent PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) activation is observed, it is not the initial or primary driver of the ISR in response to this compound.

Apoptotic Pathway Activation

The HRI-mediated activation of the ISR leads to the increased expression of the transcription factors ATF4 and ATF3. These factors, in turn, transcriptionally upregulate the BH3-only pro-apoptotic protein NOXA. Depending on the specific cellular environment, another BH3-only protein, BIM, may also be upregulated.

The increase in NOXA and BIM levels is critical for tipping the cellular balance towards apoptosis. This occurs through the BAX/BAK-dependent mitochondrial (intrinsic) pathway of apoptosis. The activation of the effector proteins BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death. This mechanism has been confirmed in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL).

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cell types, including primary cancer cells, cancer cell lines, and non-malignant cells. The data consistently show a potent effect in the low micromolar range for cancer cells, with slightly less sensitivity observed in normal lymphocytes.

| Cell Type | Assay Type | Metric | Value (µM) | Time Point | Reference |

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | CCK8 Assay | IC₅₀ | 9 | 24 hours | |

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | CCK8 Assay | IC₅₀ | 4 | 48 hours | |

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | CCK8 Assay | IC₅₀ | 4 | 72 hours | |

| MEC-1 (CLL Cell Line) | CCK8 Assay | IC₅₀ | 7.5 | 48 hours | |

| JVM-3 (CLL Cell Line) | CCK8 Assay | IC₅₀ | 1.5 | 48 hours | |

| Normal B Lymphocytes (CD19+) | Flow Cytometry | EC₅₀ | 10.9 ± 0.8 | 24 hours | |

| Normal T Lymphocytes (CD3+) | Flow Cytometry | EC₅₀ | 19.1 ± 2.2 | 24 hours |

Experimental Protocols

The characterization of this compound's biological activity involved a series of standard and specialized molecular and cell biology techniques.

Cell Culture and Reagents

Peripheral blood mononuclear cells (PBMNCs) were isolated from healthy donors or CLL patients and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. This compound was dissolved in DMSO to create stock solutions for cell treatment.

Cell Viability and Apoptosis Assays

-

Cytotoxicity Assessment (CCK8 Assay): Cell lines and primary cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 24, 48, or 72 hours. Cell viability was then determined using a Cell Counting Kit-8 (CCK8) according to the manufacturer's protocol.

-

Apoptosis Analysis (Flow Cytometry): Phosphatidylserine exposure on the outer cell membrane, an early marker of apoptosis, was quantified using Annexin V staining. Cells were treated with this compound, washed, and incubated with an APC-conjugated Annexin V antibody. The percentage of apoptotic (Annexin V positive) cells was determined using a FACSCanto™ II flow cytometer.

Protein and RNA Expression Analysis

-

Western Blotting: Following treatment with this compound, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., NOXA, BIM, PARP, Caspase-3, ATF4). Antibody binding was detected using a secondary antibody conjugated to horseradish peroxidase and an enhanced chemiluminescence (ECL) system.

-

RNA Analysis (RT-MLPA): To analyze the expression of multiple genes simultaneously, such as members of the BCL-2 family, Reverse Transcriptase Multiplex Ligation-dependent Probe Amplification (RT-MLPA) was used. RNA was extracted from treated cells and analyzed according to the manufacturer's protocols.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed molecular pathway initiated by this compound.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cell Viability Assessment

The diagram below outlines the typical workflow for assessing the cytotoxic effects of this compound on cancer cells.

Caption: Experimental workflow for a CCK8-based cell viability assay.

Conclusion

Initial studies on this compound have established it as a promising pro-apoptotic agent that selectively targets prohibitins. Its mechanism of action involves the induction of mitochondrial stress, which triggers the HRI-mediated Integrated Stress Response, leading to the upregulation of NOXA and subsequent activation of the intrinsic apoptotic pathway. The compound shows potent cytotoxicity against cancer cells, including those from hematologic malignancies, at concentrations that are less toxic to normal cells. This body of work provides a strong foundation for further preclinical and clinical development of this compound and other prohibitin-targeting compounds as a novel therapeutic strategy in oncology.

References

- 1. A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

Fluorizoline: A Novel Prohibitin-Targeting Agent for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fluorizoline is a novel synthetic trifluorinated thiazoline compound that has demonstrated potent pro-apoptotic activity across a broad range of cancer cell lines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. Its unique mode of action, targeting prohibitins (PHBs) and inducing the integrated stress response (ISR), positions it as a promising candidate for further preclinical and clinical investigation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a small molecule that induces p53-independent apoptosis in various tumor cell lines and primary leukemia cells.[1] It was identified as a potent apoptosis inducer from a screen of novel pro-apoptotic small molecules with fluorinated thiazole scaffolds.[2] Notably, this compound's cytotoxic effects are selective for cancer cells, with less sensitivity observed in normal cells, suggesting a favorable therapeutic window.[3]

Mechanism of Action

This compound exerts its pro-apoptotic effects by directly binding to prohibitin 1 and 2 (PHB1 and PHB2), which are scaffold proteins primarily located in the inner mitochondrial membrane.[1][4] The binding of this compound to the PHB complex disrupts mitochondrial function, leading to mitochondrial stress.

This mitochondrial stress activates the Integrated Stress Response (ISR), a key cellular signaling network for coping with various stresses. This compound-induced ISR activation is primarily mediated by the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3). Activation of HRI leads to the phosphorylation of eIF2α, which in turn promotes the translation of specific mRNAs, including that of the activating transcription factor 4 (ATF4).

ATF4, along with another transcription factor, ATF3, then translocates to the nucleus and binds to the promoter of the pro-apoptotic BH3-only protein NOXA, leading to its transcriptional upregulation. NOXA is a critical mediator of this compound-induced apoptosis. The upregulation of NOXA disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, ultimately leading to the activation of the intrinsic apoptotic pathway.

Signaling Pathway Diagram

Caption: this compound's mechanism of action.

Quantitative Data

The cytotoxic and pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Cell Line | Cancer Type | IC50/EC50 (µM) | Time Point (hours) | Reference |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 9 (IC50) | 24 | |

| 4 (IC50) | 48 | |||

| 4 (IC50) | 72 | |||

| 8.1 ± 0.6 (EC50, mean) | 24 | |||

| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 (IC50) | 24 | |

| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 (IC50) | 24 | |

| Normal B Cells | Healthy Donor | 10.9 ± 0.8 (EC50, mean) | 24 | |

| Normal T Cells | Healthy Donor | 19.1 ± 2.2 (EC50, mean) | 24 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound has been reported by Pérez-Perarnau et al. in Angewandte Chemie International Edition in 2014. While the specific, step-by-step protocol is not available in the abstracts searched, the primary reference should be consulted for the detailed synthetic procedure. The general class of compounds are diaryl trifluorothiazolines.

Cell Viability and Apoptosis Assays

Cancer cell lines (e.g., HeLa, HAP1, MEC-1, JVM-3) and primary cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

This assay is used to detect and quantify apoptotic and necrotic cells by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the this compound-induced signaling pathway.

Protocol:

-

Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, ATF3, NOXA, cleaved caspase-3, and a loading control like β-actin or HSC70) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound.

In Vivo Studies

Preliminary in vivo studies using a murine model of chronic lymphocytic leukemia (CLL) have been conducted. In these studies, this compound was administered via intraperitoneal injections. While this compound demonstrated potent pro-apoptotic effects in CLL cells ex vivo, it failed to control CLL development in the in vivo model. This suggests potential challenges with the compound's bioavailability or in vivo stability that may require further medicinal chemistry optimization.

Conclusion and Future Directions

This compound is a promising novel therapeutic agent that induces apoptosis in cancer cells through a distinct mechanism of action involving the targeting of prohibitins and the activation of the integrated stress response. Its efficacy in various cancer cell lines, particularly in chronic lymphocytic leukemia, warrants further investigation. Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy. Additionally, exploring its synergistic potential with other anti-cancer agents could open new avenues for combination therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential cancer therapeutic.

References

- 1. A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Takedown: A Technical Guide to the Interaction of Fluorizoline with Prohibitin 1 and 2

For Immediate Release

A Deep Dive into the Mechanism of a Novel Anti-Cancer Compound

This technical whitepaper provides an in-depth analysis of the discovery and characterization of the interaction between the novel synthetic molecule, Fluorizoline, and its direct molecular targets, Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its potential as a therapeutic agent.

Executive Summary

This compound is a synthetic diaryl trifluorothiazoline compound that has demonstrated potent pro-apoptotic activity in a wide range of cancer cell lines and primary patient samples, acting independently of the p53 tumor suppressor status. Groundbreaking research has identified Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) as the direct and selective molecular targets of this compound. This interaction is fundamental to the compound's cytotoxic effects, initiating a cascade of cellular events that culminate in mitochondrial-mediated apoptosis. This guide will detail the quantitative metrics of this compound's activity, the experimental methodologies used to elucidate its mechanism, and the key signaling pathways involved in its action.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, with a particular focus on Chronic Lymphocytic Leukemia (CLL). The following tables summarize the key inhibitory and effective concentrations observed in published studies.

| Cell Type | Assay | Parameter | Value (µM) | Incubation Time | Reference |

| Primary CLL Cells | Cytotoxicity | IC50 | 9 | 24 hours | |

| Primary CLL Cells | Cytotoxicity | IC50 | 4 | 48 hours | |

| Primary CLL Cells | Cytotoxicity | IC50 | 4 | 72 hours | |

| MEC-1 (CLL Cell Line) | Cytotoxicity | IC50 | 7.5 | Not Specified | |

| JVM-3 (CLL Cell Line) | Cytotoxicity | IC50 | 1.5 | Not Specified | |

| Primary CLL Cells | Apoptosis | EC50 (mean) | 8.1 ± 0.6 | 24 hours | |

| Normal B Lymphocytes | Apoptosis | EC50 (mean) | 10.9 ± 0.8 | 24 hours | |

| Normal T Lymphocytes | Apoptosis | EC50 (mean) | 19.1 ± 2.2 | 24 hours |

Table 1: Cytotoxic and Pro-Apoptotic Activity of this compound in Chronic Lymphocytic Leukemia (CLL) and Normal Lymphocytes.

Core Signaling Pathways Activated by this compound

The binding of this compound to the PHB1/PHB2 complex, predominantly located in the inner mitochondrial membrane, triggers a multi-faceted cellular response. This interaction disrupts the normal functions of prohibitins, leading to mitochondrial stress and the activation of downstream signaling cascades.

The Intrinsic Apoptotic Pathway

This compound's primary mechanism of inducing cell death is through the mitochondrial or intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic BH3-only proteins, particularly NOXA and, in some cellular contexts, BIM. The increased levels of these proteins lead to the activation of BAX and BAK, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately leading to caspase activation and apoptosis.

The Integrated Stress Response (ISR)

A critical pathway activated by this compound-induced mitochondrial stress is the Integrated Stress Response (ISR). This is a cellular stress signaling network that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). In the context of this compound treatment, the heme-regulated inhibitor (HRI) kinase is primarily responsible for eIF2α phosphorylation. This leads to the preferential translation of activating transcription factor 4 (ATF4) and subsequently activating transcription factor 3 (ATF3). Both ATF4 and ATF3 have been shown to be crucial for the transcriptional upregulation of NOXA, linking the ISR directly to the apoptotic machinery.

Induction of p21 and Cell Cycle Arrest

In certain cancer cell lines, such as MCF7 breast cancer cells, this compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1 (p21). This induction is linked to this compound's ability to disrupt the interaction between PHB2 and γ-glutamylcyclotransferase (GGCT), leading to reduced nuclear localization of PHB2. As PHB2 can act as a transcriptional repressor of the p21 gene, its diminished nuclear presence allows for p21 expression, resulting in cell cycle arrest and inhibition of proliferation.

Key Experimental Methodologies

The elucidation of this compound's interaction with PHB1 and PHB2 and its downstream effects has been made possible through a series of key experimental techniques.

Target Identification: Affinity Purification

The initial identification of PHB1 and PHB2 as the molecular targets of this compound was achieved through a high-performance affinity purification approach. This methodology typically involves:

-

Probe Synthesis: Synthesis of a this compound analog coupled to a linker and an affinity tag (e.g., biotin).

-

Cell Lysis: Preparation of a whole-cell lysate from a cancer cell line sensitive to this compound.

-

Affinity Capture: Incubation of the cell lysate with the this compound probe immobilized on a solid support (e.g., streptavidin beads). A competitor (excess free this compound) is used in a parallel experiment to ensure specificity.

-

Washing: Stringent washing of the beads to remove non-specifically bound proteins.

-

Elution: Elution of the specifically bound proteins.

-

Protein Identification: Identification of the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Methodological & Application

Fluorizoline: In Vitro Application Notes and Protocols

For Research Use Only.

Introduction

Fluorizoline is a synthetic, trifluorinated thiazoline compound that has demonstrated potent pro-apoptotic activity across a wide range of cancer cell lines, including those of hematopoietic origin.[1][2] Its mechanism of action is independent of p53 status.[1] this compound directly binds to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), scaffold proteins primarily located in the inner mitochondrial membrane.[3][4] This interaction disrupts mitochondrial function, leading to the activation of the Integrated Stress Response (ISR) and subsequent induction of apoptosis through the intrinsic, or mitochondrial, pathway. These characteristics make this compound a valuable tool for in vitro studies of apoptosis, mitochondrial stress, and prohibitin function.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting prohibitins, which are crucial for maintaining mitochondrial integrity and function. The binding of this compound to the PHB1/PHB2 complex in the inner mitochondrial membrane leads to mitochondrial stress. This stress is primarily sensed by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

Phosphorylation of eIF2α leads to a global suppression of protein synthesis but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor of the ISR, then upregulates the expression of pro-apoptotic genes, including the BH3-only proteins NOXA and BIM. NOXA and BIM are critical for the activation of the mitochondrial apoptotic pathway, which is dependent on the pro-apoptotic proteins BAX and BAK. The activation of this pathway ultimately results in caspase cleavage and programmed cell death. Depending on the cellular context, this compound has also been shown to induce Endoplasmic Reticulum (ER) stress and activate the stress-activated kinases JNK and p38.

Data Summary

In Vitro Efficacy of this compound

The effective concentration of this compound for inducing apoptosis varies depending on the cell line and the duration of treatment. The following tables summarize key quantitative data from in vitro studies.

Table 1: EC50 and IC50 Values for this compound in Various Cell Lines

| Cell Line/Cell Type | Assay Duration | EC50 / IC50 (µM) | Notes | Reference |

| Chronic Lymphocytic Leukemia (CLL) Cells | 24 hours | Mean EC50: 8.1 ± 0.6 | Range: 2.5 to 20 µM across 34 primary patient samples. | |

| Chronic Lymphocytic Leukemia (CLL) Cells | 24 hours | IC50: 9 | Data from primary human CLL cells. | |

| Chronic Lymphocytic Leukemia (CLL) Cells | 48 hours | IC50: 4 | Data from primary human CLL cells. | |

| Chronic Lymphocytic Leukemia (CLL) Cells | 72 hours | IC50: 4 | Data from primary human CLL cells. | |

| MEC-1 (CLL Cell Line) | Not specified | IC50: 7.5 | ||

| JVM-3 (CLL Cell Line) | Not specified | IC50: 1.5 | ||

| Normal B Cells (CD19+) | 24 hours | Mean EC50: 10.9 ± 0.8 | From healthy donors. | |

| Normal T Cells (CD3+) | 24 hours | Mean EC50: 19.1 ± 2.2 | From healthy donors. |

Table 2: Recommended Working Concentrations and Incubation Times for In Vitro Assays

| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time | Expected Outcome | Reference |

| HeLa | Apoptosis Induction | 5 - 10 | 24 hours | Increased Annexin V-positive cells. | |

| HAP1 | Apoptosis Induction | 5 | 24 hours | Increased Annexin V-positive cells. | |

| HeLa | Western Blot (ISR activation) | 10 | 4 hours | Increased phosphorylation of PERK and eIF2α, increased ATF4 protein levels. | |

| HAP1 | Western Blot (ISR activation) | 5 | 4 hours | Increased phosphorylation of PERK and eIF2α, increased ATF4 protein levels. | |

| CLL Cells | Apoptosis Induction | 1.25 - 10 | 24 hours | Dose-dependent decrease in cell viability. | |

| CLL Cells | Western Blot (NOXA Upregulation) | 10 | 8 - 24 hours | Time-dependent increase in NOXA protein levels. | |

| MEFs | Apoptosis Induction | 10 - 20 | 24 hours | Increased apoptosis in WT, but not BAX/BAK double knockout, cells. | |

| HeLa | Mitophagy Inhibition | 5 - 10 | 16 hours | Blockage of CCCP and Oligomycin/Antimycin A-induced mitophagy. |

Signaling and Experimental Workflow Diagrams

Caption: this compound's mechanism of action signaling pathway.

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C for long-term stability.

-

-

Working Solution:

-

On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration.

-

Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Protocol 1: Assessment of Apoptosis by Flow Cytometry

This protocol is designed to quantify the extent of apoptosis induced by this compound using Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).

Materials:

-

Cells of interest (e.g., HeLa, primary CLL cells)

-

Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution

-

DMSO (vehicle control)

-

Annexin V-FITC (or other conjugate) Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. For suspension cells like CLL, a density of 1x106 cells/mL is often used.

-

Treatment: Allow cells to adhere (for adherent lines) or stabilize for several hours before treatment. Add this compound (e.g., 1.25 µM to 10 µM) or an equivalent volume of DMSO to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

-

Harvesting:

-

Suspension cells: Gently transfer the cells and medium to a flow cytometry tube.

-

Adherent cells: Aspirate the medium (can be saved to collect floating apoptotic cells), wash once with PBS, and detach cells using a gentle method like Trypsin-EDTA. Combine with the saved medium.

-

-

Staining:

-

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer provided with the kit.

-

Add Annexin V-FITC and the viability dye (e.g., 7-AAD) according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells on a flow cytometer within one hour. Non-apoptotic cells will be negative for both Annexin V and the viability dye.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is used to detect changes in key proteins involved in the this compound-induced signaling pathway, such as ATF4, NOXA, and cleaved PARP.

Materials:

-

Treated and control cell pellets

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blotting apparatus and transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-NOXA, anti-cleaved PARP, anti-p-eIF2α, and a loading control like anti-β-Actin or anti-HSC70)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Harvest cells as described previously and wash with cold PBS.

-

Lyse the cell pellet on ice using RIPA buffer with inhibitors.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities relative to the loading control.

-

Troubleshooting

-

Low Cytotoxicity: If this compound does not induce the expected level of apoptosis, consider increasing the concentration or extending the incubation time. Also, verify the purity and storage conditions of the compound. Cell density can also affect drug efficacy.

-

Inconsistent Western Blot Results: Ensure complete protein transfer and use fresh lysis buffer with inhibitors. Optimize antibody concentrations and blocking conditions. Always include a loading control to ensure equal protein loading.

-

High Background in Flow Cytometry: Ensure cells are washed properly and avoid excessive incubation times with detachment enzymes for adherent cells. Use appropriate compensation controls if using multiple fluorochromes.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prohibitin-binding compound this compound inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fluorizoline in Apoptosis Assays: A Detailed Guide

Introduction

Fluorizoline is a novel synthetic, small-molecule compound that has demonstrated potent pro-apoptotic activity across a wide range of cancer cell lines.[1][2] It functions by selectively targeting and binding to prohibitins (PHB1 and PHB2), scaffolding proteins primarily located in the inner mitochondrial membrane.[1][3] This interaction triggers the intrinsic or mitochondrial pathway of apoptosis, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for utilizing this compound in various apoptosis assays.

Mechanism of Action

This compound exerts its pro-apoptotic effects in a p53-independent manner.[1] Its binding to prohibitins initiates a signaling cascade that culminates in mitochondrial-mediated apoptosis. A key event in this pathway is the upregulation of the pro-apoptotic BH3-only protein NOXA. Depending on the cellular context, another BH3-only protein, BIM, may also be involved. The upregulation of these proteins leads to the activation of the effector proteins BAX and BAK, which are essential for the execution of this compound-induced apoptosis. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases.

Furthermore, this compound has been shown to activate the Integrated Stress Response (ISR), a cellular stress pathway. This activation, mediated by the eIF2α kinase HRI, leads to the increased expression of the transcription factors ATF4 and ATF3, which in turn contribute to the upregulation of NOXA and the induction of apoptosis.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the effective concentrations and treatment durations of this compound required to induce apoptosis in various cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

| Cell Type | Treatment Duration (hours) | Parameter | Value (µM) | Reference |

| Primary CLL Cells (n=34) | 24 | EC50 (mean) | 8.1 ± 0.6 | |

| Primary CLL Cells (n=7) | 24 | IC50 | 9 | |

| Primary CLL Cells (n=7) | 48 | IC50 | 4 | |

| Primary CLL Cells (n=7) | 72 | IC50 | 4 | |

| MEC-1 (CLL Cell Line) | 24 | IC50 | 7.5 | |

| JVM-3 (CLL Cell Line) | 24 | IC50 | 1.5 |

Table 2: Comparative Viability of Leukemic vs. Normal Lymphocytes with this compound Treatment

| Cell Population | Treatment | Viable Cells (%) | Reference |

| Leukemic CD19+ (from CLL patients, n=34) | 10 µM this compound for 24h | 35.3 ± 34.9 | |

| Normal CD3+ (from CLL patients, n=15) | 10 µM this compound for 24h | 83.8 ± 7.5 |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Assessment of Cell Viability and Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM to 40 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest both adherent and floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NOXA, anti-BIM, anti-cleaved caspase-3, anti-cleaved PARP, anti-Mcl-1, anti-BAX, anti-BAK, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described in the previous protocol.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature 25 µg of protein extract by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing this compound-induced apoptosis.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Fluorizoline's Effect on NOXA Upregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a novel small molecule that has been identified as a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] Its mechanism of action involves the direct binding to prohibitins (PHB1 and PHB2), scaffolding proteins located in the inner mitochondrial membrane.[1][3] This interaction triggers a signaling cascade that leads to the upregulation of the pro-apoptotic BCL-2 family member, NOXA.[2] The induction of NOXA is a critical event in this compound-mediated apoptosis, making the accurate measurement of its upregulation a key aspect of studying the compound's efficacy and mechanism.

These application notes provide detailed protocols for the essential techniques used to measure the upregulation of NOXA at both the mRNA and protein levels in response to this compound treatment. Additionally, methods for assessing the functional consequence of NOXA upregulation, namely apoptosis, are described.

Signaling Pathway of this compound-Induced NOXA Upregulation

This compound initiates a signaling cascade by binding to prohibitins 1 and 2. This event leads to the activation of the Integrated Stress Response (ISR). The ISR is a cellular stress response pathway that, in this context, leads to the increased expression of the activating transcription factors 3 (ATF3) and 4 (ATF4). Both ATF3 and ATF4 have been shown to bind to the promoter region of the PMAIP1 gene (which encodes for NOXA), driving its transcription and subsequent protein expression. The increased levels of NOXA protein then contribute to the induction of the mitochondrial pathway of apoptosis in a BAX- and BAK-dependent manner.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of this compound on NOXA expression and cell viability in various cell lines as reported in the literature.

Table 1: this compound-Induced Upregulation of NOXA mRNA and Protein

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in NOXA mRNA | Fold Increase in NOXA Protein | Reference |

| HeLa | 10 | 24 | ~2.5 | Not specified | |

| HT-29 | 5, 10 | 24 | Not specified | Dose-dependent increase | |

| A375P | 5, 10 | 24 | Not specified | Dose-dependent increase | |

| WM1552 | 5, 10 | 24 | Not specified | Dose-dependent increase | |

| Jurkat | 10 | 24 | Not specified | Increased | |

| CLL Cells | 10 | 8, 24 | Not specified | Time-dependent increase |

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound EC50 (µM) | Treatment Time (hours) | Reference |

| CLL Cells (n=34) | 8.1 ± 0.6 | 24 | |

| T-lymphocytes (from CLL patients) | >20 | 24 | |

| MEC-1 (CLL cell line) | 7.5 | 48 | |

| JVM-3 (CLL cell line) | 1.5 | 48 |

Experimental Protocols

Analysis of NOXA Protein Upregulation by Western Blot

This protocol describes the detection and semi-quantification of NOXA protein levels in cell lysates following this compound treatment.

Materials:

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody: Rabbit anti-NOXA antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NOXA antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-